molecular formula C15H9Cl3O B6346474 (2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one CAS No. 854835-59-9

(2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B6346474
CAS No.: 854835-59-9
M. Wt: 311.6 g/mol
InChI Key: DDKMXQPQSLLNGV-SOFGYWHQSA-N
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Description

(2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of chlorine atoms on both phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives.

Scientific Research Applications

(2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
  • (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is unique due to the presence of chlorine atoms on both phenyl rings, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O/c16-11-7-5-10(14(18)9-11)6-8-15(19)12-3-1-2-4-13(12)17/h1-9H/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKMXQPQSLLNGV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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